molecular formula C12H16F2N2O B8385813 N-(3-amino-2,4-difluoro-benzyl)-2,2-dimethyl-propionamide

N-(3-amino-2,4-difluoro-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8385813
M. Wt: 242.26 g/mol
InChI Key: DBGYPZRHLWEFNT-UHFFFAOYSA-N
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Patent
US08759537B2

Procedure details

TEA (400 μL, 2.86 mmol) followed by pivaloyl chloride (60 μL, 0.52 mmol) are added to 3-aminomethyl-2,6-difluoro-aniline (120 mg as HCl salt) in THF (10 mL) and stirred at rt overnight. The reaction mixture is diluted with EtOAc and sat. NaHCO3-solution, the organic layer is washed with water and brine, dried and concentrated to give the sub-title compound.
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Name
3-aminomethyl-2,6-difluoro-aniline
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][CH2:9][C:10]1[C:11]([F:18])=[C:12]([C:14]([F:17])=[CH:15][CH:16]=1)[NH2:13]>C1COCC1.CCOC(C)=O.C([O-])(O)=O.[Na+]>[NH2:13][C:12]1[C:11]([F:18])=[C:10]([CH:16]=[CH:15][C:14]=1[F:17])[CH2:9][NH:8][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:4.5|

Inputs

Step One
Name
TEA
Quantity
400 μL
Type
reactant
Smiles
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
3-aminomethyl-2,6-difluoro-aniline
Quantity
120 mg
Type
reactant
Smiles
NCC=1C(=C(N)C(=CC1)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer is washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=C(CNC(C(C)(C)C)=O)C=CC1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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